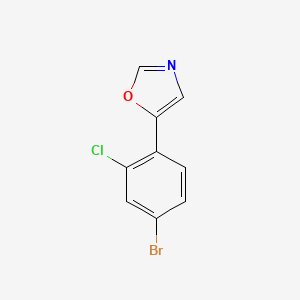

5-(4-Bromo-2-chlorophenyl)oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Research

The study of oxazoles dates back to the early 20th century, with their first synthesis reported in 1917. numberanalytics.com Since their discovery, oxazoles have been the subject of extensive research due to their versatile chemical properties and diverse applications. numberanalytics.come-bookshelf.de Initially, research focused on the fundamental synthesis and reactivity of the oxazole ring. e-bookshelf.de Over the decades, the field has expanded significantly, with a growing emphasis on the development of oxazole derivatives for applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comtaylorandfrancis.com The continuous interest in these compounds is demonstrated by the publication of thousands of research articles and numerous comprehensive reviews on their chemistry and biological activities. e-bookshelf.de

Structural Features of 5-(4-Bromo-2-chlorophenyl)oxazole and its Analogues

The chemical structure of this compound is characterized by a central oxazole ring substituted at the 5-position with a 4-bromo-2-chlorophenyl group. The oxazole ring itself is an aromatic system, which imparts considerable stability to the molecule. numberanalytics.com The presence of halogen atoms (bromine and chlorine) on the phenyl ring is a key structural feature. Halogenated aromatic compounds are known to be versatile synthetic intermediates, allowing for further chemical modifications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromo-2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPUBFMZMHLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 5 4 Bromo 2 Chlorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-Bromo-2-chlorophenyl)oxazole, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole (B20620) ring and the substituted phenyl ring. The protons on the oxazole ring typically appear as singlets in the aromatic region. The protons on the 4-bromo-2-chlorophenyl group will exhibit a more complex splitting pattern (doublets and doublet of doublets) due to their specific substitution arrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Carbons in the oxazole ring and those directly bonded to the heteroatoms (oxygen and nitrogen) or halogens (bromine and chlorine) will have characteristic chemical shifts. rsc.orgclockss.org The interpretation of these spectra relies on comparing observed chemical shifts with those of structurally similar compounds. nih.gov

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole H-2 | ~8.0-8.2 (s) | ~150-160 (C-2) |

| Oxazole H-4 | ~7.2-7.5 (s) | ~120-130 (C-4) |

| Phenyl H-3 | ~7.8-8.0 (d) | ~130-135 (C-1') |

| Phenyl H-5 | ~7.6-7.7 (dd) | ~132-134 (C-2') |

| Phenyl H-6 | ~7.9-8.1 (d) | ~128-132 (C-3') |

| - | - | ~122-125 (C-4') |

| - | - | ~130-133 (C-5') |

| - | - | ~125-128 (C-6') |

Note: Predicted values are based on data from structurally related compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula for this compound is C₉H₅BrClNO. chemscene.com

High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight, which is calculated to be 258.50 g/mol . chemscene.com The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

The fragmentation of oxazole rings in mass spectrometry often involves characteristic losses, such as the cleavage of the ring or loss of small molecules like CO or HCN. sapub.orgnih.gov The fragmentation of the phenyl ring would likely involve the loss of the halogen atoms.

Predicted Mass Spectrometry Data

| Technique | Measurement | Predicted Value |

|---|---|---|

| High-Resolution MS (ESI) | [M+H]⁺ | 257.9472 (Calculated for C₉H₅BrClNO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the oxazole and phenyl rings, as well as the C-Cl and C-Br bonds. rsc.orgnih.gov

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Oxazole C=N | Stretching | 1650 - 1590 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Oxazole C-O-C | Asymmetric Stretching | 1250 - 1150 |

| C-Cl | Stretching | 800 - 600 |

Data is inferred from spectra of similar substituted oxazole compounds. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic systems like this compound exhibit characteristic absorption maxima (λmax). The spectrum is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the phenyl and oxazole rings. The presence of halogens and heteroatoms can influence the position and intensity of these absorption bands. For similar compounds like 4-bromo-5-(4-chlorophenyl)-2-phenyloxazole, the maximum absorption (λmax) is observed around 333 nm. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental verification of the empirical and molecular formula. For C₉H₅BrClNO, the theoretical elemental composition can be calculated. rsc.org

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 41.81 |

| Hydrogen | H | 1.01 | 1.95 |

| Bromine | Br | 79.90 | 30.91 |

| Chlorine | Cl | 35.45 | 13.71 |

| Nitrogen | N | 14.01 | 5.42 |

Computational and Theoretical Studies on 5 4 Bromo 2 Chlorophenyl Oxazole and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of 5-(4-bromo-2-chlorophenyl)oxazole and its derivatives, QSAR studies are instrumental in predicting their potential as bioactive agents and in guiding the synthesis of new, more potent compounds.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, is a key application of QSAR. For oxazole (B20620) derivatives, which are known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, QSAR models are invaluable. dntb.gov.uatandfonline.comnih.govd-nb.info The design of novel oxazole-based compounds often involves modifying the substituents on the phenyl and oxazole rings to enhance their interaction with biological targets.

The development of a QSAR model typically involves the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For this compound, some basic computational descriptors have been calculated and are presented in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 26.03 Ų |

| LogP (Octanol-Water Partition Coefficient) | 3.7575 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

These descriptors provide a preliminary understanding of the molecule's properties. For instance, the TPSA is related to the molecule's ability to permeate cell membranes, while LogP is an indicator of its hydrophobicity. The number of hydrogen bond donors and acceptors is crucial for understanding its potential binding interactions with biological macromolecules.

Ligand-based design of new derivatives would involve systematically modifying the structure of this compound, for example, by introducing different substituents at various positions on the phenyl and oxazole rings, and then using a QSAR model to predict the activity of these new virtual compounds. This approach allows for the screening of a large number of potential drug candidates in silico, thereby saving time and resources in the drug discovery process.

Vibrational Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful analytical technique for the identification and structural elucidation of molecules. The vibrational spectrum of a molecule is unique and is determined by its structure, symmetry, and the nature of its chemical bonds. Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for the interpretation and assignment of experimental vibrational spectra.

A complete experimental vibrational analysis of this compound is not publicly available. However, based on DFT calculations and experimental data for structurally related compounds, a reasonable prediction of its vibrational spectrum can be made. The main vibrational modes are expected to arise from the phenyl ring, the oxazole ring, and the carbon-halogen bonds.

The vibrational frequencies of the phenyl ring are well-characterized. The C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring are expected to be observed in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹). The substitution pattern on the benzene (B151609) ring significantly influences the positions of these bands. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in the 900-800 cm⁻¹ region due to the out-of-plane C-H bending vibrations.

The oxazole ring also has characteristic vibrational modes. The C=N stretching vibration is typically found around 1650-1590 cm⁻¹. The C=C stretching of the oxazole ring is expected near 1580 cm⁻¹. The ring breathing and other deformation modes will appear at lower frequencies.

The carbon-halogen stretching vibrations are highly dependent on the nature of the halogen. The C-Cl stretching vibration is generally observed in the range of 800-600 cm⁻¹, while the C-Br stretching vibration is found at lower frequencies, typically between 600 and 500 cm⁻¹.

Based on DFT calculations performed on similar halogenated aromatic and heterocyclic compounds, a predicted list of the major vibrational frequencies for this compound is presented in the table below. It is important to note that these are theoretical predictions and may differ from experimental values.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3050 | Aromatic C-H stretching |

| ~1610 | C=N stretching (oxazole) |

| ~1580 | C=C stretching (phenyl and oxazole) |

| ~1470 | C-C stretching (phenyl) |

| ~1250 | In-plane C-H bending |

| ~1100 | Ring stretching (oxazole) |

| ~880 | Out-of-plane C-H bending (trisubstituted benzene) |

| ~750 | C-Cl stretching |

| ~550 | C-Br stretching |

Mechanistic Investigations of Biological Activity Associated with 5 4 Bromo 2 Chlorophenyl Oxazole Analogues

Enzyme Inhibition Mechanisms

The oxazole (B20620) ring system, particularly when substituted with aryl groups, is a versatile scaffold known to interact with a range of enzymes. The specific substitution pattern on the phenyl ring of 5-(4-Bromo-2-chlorophenyl)oxazole analogues plays a crucial role in determining the potency and selectivity of these interactions.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. nih.gov It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of SDH can disrupt cellular metabolism and has been implicated as a mechanism of action for some fungicides and has been studied in the context of certain cancers. nih.govnih.gov While the direct inhibitory activity of this compound on SDH has not been extensively reported in the available literature, the study of SDH inhibitors provides a framework for understanding potential mechanisms. For instance, mutations in SDH subunits are linked to various hereditary cancers, suggesting its role as a tumor suppressor. nih.gov The inhibition of SDH can lead to an accumulation of succinate, which in turn can affect various cellular processes, including the activity of epigenome-modifying enzymes. nih.gov

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.gov The inhibition of 5-LOX is a well-established strategy for the development of anti-inflammatory drugs. nih.gov Research into various heterocyclic compounds has demonstrated that oxazole and isoxazole (B147169) derivatives can act as 5-LOX inhibitors.

The mechanism of 5-LOX inhibition can occur through different modes, including redox-type inhibition within the active site or allosteric inhibition at a site distant from the catalytic iron center. nih.gov For example, the natural product nordihydroguaiaretic acid (NDGA) acts as a redox-type inhibitor by lodging in the 5-LOX active site. nih.gov In contrast, 3-acetyl-11-keto-beta-boswellic acid (AKBA) from frankincense binds to an allosteric site, inducing a conformational change that inhibits the enzyme. nih.gov

Studies on isoxazole derivatives have shown concentration-dependent inhibition of 5-LOX. For instance, certain isoxazole compounds have demonstrated IC₅₀ values in the micromolar range, indicating significant inhibitory potential. The development of potent and selective 5-LOX inhibitors remains an active area of research for conditions like asthma and allergies.

Aquaporin-4 (AQP4) Inhibition

Aquaporin-4 (AQP4) is a water channel protein predominantly expressed in astrocytes in the central nervous system and plays a vital role in brain water homeostasis. nih.gov The inhibition of AQP4 is being explored as a therapeutic strategy for conditions involving cerebral edema. A study on a series of 2,4,5-trisubstituted oxazole derivatives has shed light on their potential as AQP4 inhibitors. nih.gov

In silico molecular docking studies were performed to predict the binding affinity of these oxazole analogues to the AQP4 protein (PDB structure 3gd8). nih.gov The binding energies, which indicate the stability of the compound-protein complex, were calculated for a series of derivatives. nih.gov

| Compound | Substituents | Binding Energy (kcal/mol) |

|---|---|---|

| 3a | R = 4-Bromo-2-chlorophenyl | -7.3 |

| 3b | R = 4-Chlorophenyl | -6.8 |

| 3c | R = 4-Methoxyphenyl | -7.1 |

| 3d | R = 4-Nitrophenyl | -6.5 |

| 3e | R = Phenyl | -6.9 |

| 3f | R = 2-Naphthyl | -7.2 |

The data suggests that the nature of the substituent at the 5-position of the oxazole ring significantly influences the binding affinity. Compound 3a , which is a close analogue of this compound, exhibited the highest binding energy of -7.3 kcal/mol, indicating a strong potential for AQP4 inhibition. nih.gov In vitro studies using compound 3a as a representative from this series confirmed its ability to inhibit AQP4 in human lung cells. nih.gov

Other Identified Enzyme Interactions

Analogues of this compound have been investigated for their interactions with other enzymes. For instance, a structurally related thiazole (B1198619) derivative, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone , has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells. This suggests that the halogenated phenyl-heterocycle scaffold may have the potential to interact with these important cellular targets.

Furthermore, oxazole derivatives are known to interact with cyclooxygenase (COX) enzymes. Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core and functions as a COX-2 inhibitor. nih.gov This highlights the potential for oxazole-containing compounds to modulate the arachidonic acid cascade through pathways other than 5-LOX.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Phenyl-oxazole derivatives have been identified as modulators of G protein-coupled receptors (GPCRs).

One study identified 5-(4-phenylbenzyl)oxazole-4-carboxamides as potent antagonists of the prostacyclin (IP) receptor . nih.gov These compounds displayed high affinity for the IP receptor in human platelet membranes, with IC₅₀ values in the sub-micromolar range, and effectively inhibited cAMP production. nih.gov

In another line of research, a series of phenyl-oxazoles were discovered as inverse agonists at the H₃ histamine (B1213489) receptor . researchgate.net These findings indicate that the phenyl-oxazole scaffold can be tailored to interact with specific receptor subtypes, suggesting that this compound and its analogues could potentially be investigated for activity at various GPCRs.

| Oxazole Analogue Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 5-(4-Phenylbenzyl)oxazole-4-carboxamides | Prostacyclin (IP) Receptor | Antagonist | nih.gov |

| Phenyl-oxazoles | H₃ Histamine Receptor | Inverse Agonist | researchgate.net |

Interactions with Cellular Macromolecules

Beyond specific enzyme and receptor targets, the biological effects of small molecules can be mediated by their interactions with other cellular macromolecules, such as nucleic acids and lipids.

The interaction of halogenated compounds with lipid membranes has been a subject of interest. For example, studies on halogenated flavonoids have shown that these molecules can interact with the outer regions of the lipid membrane, particularly the lipid head groups. nih.govresearchgate.net Some of these compounds were also able to penetrate deeper into the membrane, affecting the fluidity of the hydrocarbon chains. nih.govresearchgate.net Given the presence of bromo and chloro substituents, it is plausible that this compound and its analogues could exhibit similar interactions with cellular membranes, potentially influencing membrane-associated processes.

Tubulin Binding and Polymerization Inhibition

The primary mechanism for the anticancer effects of many oxazole- and furan-based analogues is the disruption of microtubule dynamics through inhibition of tubulin polymerization. Microtubules are essential for mitosis, and their inhibition is a key strategy in cancer therapy.

Research indicates that analogues containing a 2-chloro or 4-bromo substitution exhibit potent tubulin-targeting activity. Specifically, these compounds often bind to the colchicine (B1669291) binding site on the β-subunit of tubulin. This interaction prevents the polymerization of tubulin into microtubules, a process crucial for the formation of the mitotic spindle during cell division.

Studies on structurally related compounds provide quantitative insights into this inhibitory activity. For instance, a 1,3-diarylpropenone analogue with a 2-chloro substitution was found to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 2.06 μM. In another study, furan-based analogues, which share the 5-aryl structural element, demonstrated exceptionally high inhibition of tubulin polymerization, with some compounds achieving inhibition rates of up to 96.3%. The potency of these compounds is often comparable or superior to that of established tubulin inhibitors like colchicine.

| Compound Analogue | Tubulin Polymerization Inhibition IC₅₀ (µM) | Maximal Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazoline Analogue (7c) | Not Reported | 95.2% | |

| Pyrazoline Analogue (7e) | Not Reported | 96.0% | |

| Pyridine (B92270) Analogue (11a) | Not Reported | 96.3% | |

| 2-Anilinopyridyl-Oxindole (7f) | 2.04 | Not Reported | |

| 1,3-Diarylpropenone (2-chloro subst.) | 2.06 | Not Reported |

Nucleic Acid Interactions

Based on the available scientific literature, the primary mechanism of action for the antiproliferative effects of this compound and its close analogues is the inhibition of tubulin polymerization. While some anticancer agents function by directly interacting with nucleic acids, this does not appear to be the principal pathway for this specific class of compounds. Research into related brominated compounds, such as 5-Bromo-2′-deoxyuridine, has explored their role in sensitizing cells to radiation by being incorporated into DNA, but this is a distinct mechanism from that observed for the oxazole analogues .

Modulation of Cellular Processes

The biological impact of this compound analogues extends to the direct modulation of fundamental cellular processes, leading to the suppression of cancer cell growth.

Cell Cycle Arrest Induction

A direct consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. By preventing the formation of a functional mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. This arrest is a well-documented outcome for agents that destabilize microtubules.

Studies on various active analogues confirm this effect. For example, potent furan (B31954) and pyrazoline derivatives were shown to induce cell cycle arrest at the G2/M phase in leukemia cells. Similarly, other oxazole-related compounds effectively block the cell cycle in the G2/M phase in lung cancer and human colon cancer cell lines. This G2/M arrest prevents the cell from proceeding through mitosis, ultimately triggering programmed cell death, or apoptosis.

Antiproliferative Effects

The culmination of tubulin polymerization inhibition and subsequent cell cycle arrest is a potent antiproliferative effect against a range of cancer cell lines. Analogues featuring the 5-phenyl-oxazole core structure have demonstrated significant cytotoxicity.

Antimicrobial Mechanisms of Action

Antifungal Activity and Target Pathways

Analogues of this compound, belonging to the broader class of azole derivatives, have been investigated for their antifungal properties. The mechanisms underlying the antifungal action of azole compounds are diverse and often target essential cellular processes in fungi. A primary mechanism involves the disruption of the fungal cell membrane's integrity, commonly by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. nih.gov This selective targeting makes the ergosterol pathway a key focus for antifungal drug development. nih.gov For instance, some azole-related compounds, like morpholines, inhibit enzymes such as Δ14 reductase and Δ7–Δ8 isomerase in the ergosterol pathway. nih.gov

Another significant antifungal mechanism associated with some heterocyclic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com The accumulation of ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in fungal cell death. mdpi.com Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives, for example, have shown that their antifungal activity against Candida species is linked to the stimulation of ROS production. mdpi.com

Furthermore, the fungal cell wall and nucleic acid/protein biosynthesis pathways are also potential targets for antifungal agents. nih.gov The cell wall's unique composition, rich in β-glucan and chitin, provides an attractive target for selective antifungal therapies. nih.gov While less common due to similarities with mammalian cells, exploiting differences in fungal DNA/RNA and protein synthesis machinery is an emerging area of antifungal research. nih.gov

Research on a structurally related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated significant antifungal activity against various Candida species. nih.gov However, its mechanism of action does not appear to involve the inhibition of fungal cell wall synthesis, suggesting alternative pathways may be at play for such halogenated phenyl derivatives. nih.gov

Table 1: Antifungal Activity of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone against Candida Species This table is based on data for a structurally related compound and is for illustrative purposes.

| Candida Species | Number of Clinical Isolates | MIC Range (μg/mL) |

| C. albicans | 30 | 0.00195 - 0.0078 |

| C. glabrata | 10 | 0.00195 - 0.0078 |

| C. parapsilosis | 10 | 0.00195 - 0.0078 |

| C. krusei | 8 | 0.00195 - 0.0078 |

| C. tropicalis | 5 | 0.00195 - 0.0078 |

| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. | ||

| (Source: Adapted from data presented in a study on a related sulfone compound. nih.gov) |

Antiviral Mechanisms of Action (e.g., Human Cytomegalovirus)

Oxazole derivatives are being explored as potential antiviral agents against Human Cytomegalovirus (HCMV), a significant pathogen, particularly in immunocompromised individuals. nih.govnih.gov A primary target for anti-HCMV drugs is the viral DNA polymerase, which is essential for the replication of the viral genome. nih.govnih.gov This polymerase typically consists of a catalytic subunit (UL54) and a processivity factor (UL44). nih.gov

Recent studies have employed computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to design and screen oxazole derivatives for their potential to inhibit HCMV. nih.govnih.gov These in silico approaches have identified the HCMV DNA polymerase as a promising biotarget for this class of compounds. nih.govnih.gov Subsequent in vitro testing of synthesized oxazole and thiazole derivatives has confirmed that some of these compounds exhibit activity against the HCMV strain AD169. nih.govnih.gov Docking analyses suggest that these active compounds bind within the DNA polymerase active site, stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Beyond direct polymerase inhibition, other mechanisms for antiviral activity exist for related heterocyclic compounds. For example, some antiviral agents function by inhibiting the HCMV terminase complex (composed of pUL56 and pUL89), which is responsible for cleaving and packaging newly synthesized viral DNA into capsids. mdpi.comnih.gov Another viral protein, the UL97 kinase, is also a validated drug target; its inhibition disrupts viral capsid assembly. mdpi.comnih.gov

Furthermore, oxazole-benzenesulfonamide derivatives have been shown to exhibit antiviral activity against HIV by a novel mechanism. mdpi.com Instead of directly inhibiting the viral reverse transcriptase (RT), these compounds interfere with the crucial interaction between RT and the host cellular factor eEF1A, thereby disrupting the early stages of reverse transcription. mdpi.com This highlights that oxazole-based structures can possess diverse antiviral mechanisms of action by targeting either viral enzymes or essential virus-host interactions. mdpi.com

Table 2: In Vitro Antiviral Activity of Selected Oxazole/Thiazole Derivatives against HCMV (Strain AD169) This table is based on data for designed oxazole analogues and is for illustrative purposes.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Compound 1 (Oxazole derivative) | 18.4 | >100 | >5.4 |

| Compound 5 (Thiazole derivative) | 25.6 | >100 | >3.9 |

| Ganciclovir (Reference) | 3.5 | >100 | >28.6 |

| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of cells. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀. | |||

| (Source: Adapted from data presented in a study on designed azole derivatives. nih.govnih.gov) |

Anti-nematodal Activity and Mechanism (e.g., Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans serves as a valuable model organism for studying the anti-nematodal activity of chemical compounds and elucidating their mechanisms of action. nih.govnih.gov Research has shown that oxazole derivatives can possess significant nematicidal properties.

A notable analogue, 5-(4'-Methoxyphenyl)-oxazole (MPO), was found to inhibit the hatching and growth of C. elegans. nih.gov Structure-activity relationship studies involving nineteen synthesized derivatives of MPO revealed that none of the derivatives retained the anti-C. elegans activity, strongly suggesting that the entire chemical structure of MPO is crucial for its biological effect. nih.gov

The mechanisms by which such compounds exert their effects on nematodes often involve the nervous and muscular systems. Many established anthelmintics target neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and GABA receptors, leading to paralysis. conicet.gov.ar Other compounds may act on different targets; for instance, the anthelmintic emodepside (B1671223) primarily functions via the Ca²⁺-activated K⁺ channel SLO-1, leading to paralysis of pharyngeal pumping, locomotion, and egg-laying behavior in C. elegans. soton.ac.uk

Studies on other heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have also demonstrated potent nematicidal activity against C. elegans. mdpi.com Some of these compounds achieved 100% mortality at a concentration of 50 μg/mL, an efficacy comparable to commercial nematicides. mdpi.com The mode of action for some nematicidal agents involves causing physical damage to the nematode. For example, certain cyclotides cause death by interacting with the worm's mouth, pharynx, and midgut, and by disrupting membranes, leading to the formation of "blebs". nih.gov

Table 3: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives against C. elegans This table is based on data for related heterocyclic compounds and is for illustrative purposes.

| Compound | Concentration (µg/mL) | Mortality Rate (%) |

| F3 | 50 | 100 |

| F6 | 50 | 100 |

| Tioxazafen (Control) | 50 | 90.4 |

| Fosthiazate (Control) | 50 | 100 |

| Fluopyram (Control) | 50 | 100 |

| (Source: Adapted from data presented in a study on 1,2,4-oxadiazole derivatives. mdpi.com) |

Plant Physiological Modulation and Growth Regulation

Derivatives of oxazole have been identified as a class of low-molecular-weight heterocyclic compounds with significant plant growth-regulating properties. omicsonline.orgresearchgate.net These compounds can act as substitutes for natural plant hormones, influencing key physiological processes such as cell elongation, division, and differentiation. omicsonline.orgresearchgate.net The application of oxazole derivatives has been shown to improve seed germination and the growth of seedlings in various plants, including oilseed rape (Brassica napus L.). researchgate.net

Studies have demonstrated that certain oxazole derivatives exhibit cytokinin-like activity. omicsonline.org For example, 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile showed a higher cytokinin-like effect on the growth of isolated pumpkin cotyledons than the natural cytokinin kinetin (B1673648) at the same concentration. omicsonline.org This suggests that the substituent at the 2nd position of the oxazole ring can be crucial for this type of activity. omicsonline.org

In oilseed rape, the application of oxazole derivatives at a concentration of 10⁻⁹ M led to significant improvements in biometric indices. researchgate.net Specifically, treated seedlings showed an increase in shoot length, total number of roots, and total root length compared to control groups. researchgate.net One study investigated a compound containing a 4-bromophenylsulfonyl substituent, which bears some structural similarity to this compound, and noted its regulatory activity on seedling growth. researchgate.net

Table 4: Effect of an Oxazole Derivative on Oilseed Rape Seedling Growth This table is based on data for a related oxazole derivative and is for illustrative purposes.

| Treatment | Average Shoot Length Increase (%) | Average Total Root Number Increase (%) | Average Total Root Length Increase (%) |

| Oxazole Derivative (10⁻⁹ M) | 11 - 30 | 8 - 68 | 5 - 43 |

| (Data represents the average increase compared to control seedlings grown on distilled water) | |||

| (Source: Adapted from data presented in a study on the application of oxazole derivatives. researchgate.net) |

Structure Activity Relationship Sar Studies of 5 4 Bromo 2 Chlorophenyl Oxazole and Its Derivatives

Role of Halogen Substitution on Biological Potency and Binding Affinity

Halogen atoms, owing to their unique electronic and steric properties, play a significant role in modulating the biological activity of drug candidates. In the context of 5-(4-bromo-2-chlorophenyl)oxazole derivatives, the nature and position of halogen substituents on the phenyl ring are critical determinants of potency and binding affinity.

The presence of electron-withdrawing groups, such as chlorine and bromine, on the phenyl ring can enhance the biological activity of oxazole (B20620) derivatives. researchgate.net Studies on various heterocyclic compounds have shown that halogenation can lead to increased insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For instance, research on benzofuran (B130515) derivatives revealed that the presence of bromine influenced the compound's biological properties, leading to stronger pro-oxidative and proapoptotic effects compared to its chlorinated counterpart. nih.gov

The position of the halogen substituent is also a key factor. Substituents on a benzene (B151609) ring can influence reactivity, and those that are deactivating, like halogens, generally direct substitution to the meta position. msu.edu In the case of benzoxazole (B165842) derivatives, it has been reported that electron-withdrawing groups like chlorine at the ortho- and para-positions can improve anti-proliferative activity. researchgate.net

The specific combination of a bromo and a chloro group, as seen in this compound, suggests a deliberate design to optimize electronic and steric interactions with a biological target. The interplay between the inductive electron-withdrawing effects and the potential for halogen bonding can significantly impact binding affinity and, consequently, biological potency.

A study on N-substituted quinone imines demonstrated that compounds with a greater number of chlorine atoms exhibited the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com This suggests that the degree of halogenation can be directly correlated with biological efficacy in certain classes of compounds. Furthermore, research on 4-aryl/cycloalkyl-5-phenyloxazole derivatives found that these compounds were potent and selective COX-2 inhibitors, highlighting the importance of the substitution pattern on the phenyl ring for specific biological activities. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Class | Halogen Substituent(s) | Observed Effect on Biological Activity |

| Benzoxazole Derivatives | Chlorine (ortho- and para-positions) | Improved anti-proliferative activity. researchgate.net |

| Benzofuran Derivatives | Bromine | Stronger pro-oxidative and proapoptotic properties. nih.gov |

| N-Substituted Quinone Imines | Multiple Chlorine atoms | Highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com |

| 4-Aryl/cycloalkyl-5-phenyloxazole Derivatives | Varied aryl substitutions | Potent and selective COX-2 inhibition. nih.gov |

Influence of the Oxazole Heterocycle on Molecular Interactions and Bioactivity

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. nih.gov This structural motif is a key pharmacophore in numerous biologically active compounds due to its ability to engage in various non-covalent interactions. rsc.orgresearchgate.net

The oxazole nucleus can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. rsc.org Its unique physicochemical properties often lead to improved pharmacokinetic profiles and pharmacological effects compared to similar heterocycles. nih.gov The oxazole ring is considered a bioisostere of other cyclic structures and can be incorporated into molecules to enhance their "drug-like" properties, including solubility and rigidity. nih.gov

In the context of this compound, the oxazole ring serves as a central scaffold, positioning the substituted phenyl group for optimal interaction with its biological target. The nitrogen and oxygen atoms of the oxazole can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-stacking interactions. rsc.org

Research on 5-(4'-methoxyphenyl)-oxazole (MPO) and its derivatives showed that the entire MPO structure was essential for its anti-nematodal activity, as nineteen synthesized derivatives showed no effect. nih.gov This highlights the critical role of the intact oxazole core in conjunction with its substituent for biological function.

Table 2: Properties and Interactions of the Oxazole Heterocycle

| Property/Interaction | Description | Reference |

| Non-covalent Interactions | Engages in hydrogen bonding, π-π stacking, and hydrophobic interactions. | rsc.org |

| Physicochemical Properties | Often improves pharmacokinetic profiles and pharmacological effects. | nih.gov |

| Bioisosterism | Can act as a bioisostere to improve drug-like properties. | nih.gov |

| Reactivity | Acidity of hydrogens: C2 > C5 > C4. | thepharmajournal.com |

| Structural Importance | The entire structure, including the oxazole ring, can be essential for activity. | nih.gov |

Impact of Phenyl Ring Substitution Patterns on Activity Modulation

The substitution pattern on the phenyl ring of 5-phenyloxazole (B45858) derivatives is a critical factor in modulating their biological activity. The nature, number, and position of substituents can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Studies on 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives have shown that the type of substitution on the phenyl ring can significantly impact antioxidative activity. nih.gov For instance, certain substitutions led to compounds with antioxidative activity several times stronger than that of Vitamin E. nih.gov

In the development of selective COX-2 inhibitors, a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives were synthesized and evaluated. nih.gov The variation in the aryl and cycloalkyl groups at the 4-position of the oxazole ring, coupled with the phenyl group at the 5-position, was instrumental in achieving potent and selective inhibition of the COX-2 enzyme. nih.gov This underscores the importance of the specific substitution pattern around the central oxazole core.

The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups can alter the electron density of the phenyl ring, which in turn affects its binding affinity to target proteins. The position of these substituents (ortho, meta, or para) further refines these electronic effects and introduces steric constraints that can either enhance or diminish biological activity.

The combination of a bromo at the 4-position and a chloro at the 2-position of the phenyl ring in this compound is a specific substitution pattern that likely results from optimization studies to achieve a desired biological effect. This di-substitution pattern creates a unique electronic and steric environment that dictates the molecule's interaction with its biological partner.

Table 3: Influence of Phenyl Ring Substitution on Biological Activity

| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |

| 2-substituted phenyl-5-(3'-indolyl)-oxazoles | Varied phenyl substitutions | Modulation of antioxidative activity. | nih.gov |

| 4-aryl/cycloalkyl-5-phenyloxazole derivatives | Aryl/cycloalkyl groups at the 4-position | Potent and selective COX-2 inhibition. | nih.gov |

Stereochemical Effects on Biological Efficacy

While the core structure of this compound is planar, the introduction of chiral centers in its derivatives can have a profound impact on their biological efficacy. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions, as biological targets are themselves chiral.

Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological activities. One enantiomer may be highly active, while the other may be less active or even inactive. This is because the precise spatial arrangement of functional groups is necessary for optimal binding to a receptor or enzyme active site.

A study on oleandomycin (B1677203) derivatives demonstrated that changing the stereochemistry at specific carbon atoms had a major influence on both antibacterial and anti-inflammatory activity. nih.gov This highlights the principle that even subtle changes in the three-dimensional structure can lead to dramatic differences in biological outcomes.

Although direct studies on the stereochemical effects of this compound derivatives are not specified in the provided context, the general principles of medicinal chemistry suggest that if chiral centers were to be introduced, for example, through substitution on the oxazole ring or through the addition of chiral side chains, the resulting stereoisomers would likely exhibit different biological profiles. The separation and testing of individual stereoisomers would be a crucial step in the development of such derivatives to identify the most potent and selective enantiomer.

Conformational Flexibility and its Relationship to Activity

Conformational flexibility, the ability of a molecule to adopt different three-dimensional shapes or conformations, is another important factor that influences biological activity. The specific conformation that a molecule adopts when it binds to its biological target is often the "active conformation."

For molecules with rotatable bonds, such as the bond connecting the phenyl ring to the oxazole ring in this compound, different rotational isomers (rotamers) can exist. The energetic barrier to rotation and the relative stability of different conformations can affect the molecule's ability to adopt the optimal shape for binding.

A study on 3-methyl-2-(phenylamino)benzoic acid highlighted that conformational flexibility, in conjunction with substitution patterns, is a determinant of polymorphism, the ability of a solid material to exist in multiple crystalline forms. uky.edu While this study focused on crystal packing, the underlying principles of conformational preferences are relevant to biological activity. The study noted that nonplanarity in the molecules was due to steric repulsion, a factor that would also influence the preferred conformation in a biological environment. uky.edu

The degree of conformational flexibility can impact a molecule's binding affinity. A more rigid molecule may have a lower entropic penalty upon binding, as it does not need to "freeze" into a specific conformation. However, a more flexible molecule may be able to adapt its shape to better fit the binding site. Therefore, an optimal level of conformational flexibility is often sought in drug design.

In the case of this compound, the rotational freedom around the phenyl-oxazole bond would allow the molecule to explore different spatial arrangements. The presence of the ortho-chloro substituent likely introduces some steric hindrance, which could influence the preferred dihedral angle between the phenyl and oxazole rings. Understanding the low-energy conformations of this molecule and how they relate to the geometry of the target binding site is crucial for explaining its activity and for designing more potent derivatives.

Advanced Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Biological Target Identification

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. ontosight.ai The development of effective chemical probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery. Oxazole (B20620) derivatives have emerged as versatile scaffolds for the design of such probes due to their synthetic accessibility and their ability to be functionalized to interact with a variety of biological targets. researchgate.netderpharmachemica.com

While direct studies on 5-(4-Bromo-2-chlorophenyl)oxazole as a chemical probe are not extensively documented, the broader class of phenyl-oxazole derivatives has shown significant promise. For instance, various substituted oxazoles have been synthesized and evaluated for their inhibitory activity against enzymes such as phosphodiesterase type 4 (PDE4), which is a target for inflammatory diseases. ebi.ac.uk The design of these inhibitors often involves modifying the substituents on the phenyl ring to optimize binding affinity and selectivity.

The general approach to developing an oxazole-based chemical probe involves:

Scaffold Selection: The oxazole core provides a stable and synthetically tractable platform.

Functionalization: Introduction of various substituents to modulate properties like solubility, cell permeability, and target affinity. The bromo- and chloro-substituents on the phenyl ring of this compound can influence its interaction with target proteins through halogen bonding.

Labeling: Incorporation of a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) to enable detection and identification of the biological target.

The potential of this compound as a chemical probe could be explored by synthesizing derivatives with linkers suitable for attaching such reporter tags. The inherent fluorescence of some oxazole derivatives can also be exploited for direct imaging applications in cells. rsc.org

Table 1: Examples of Biologically Active Oxazole Derivatives and Their Targets

| Oxazole Derivative | Biological Target/Activity | Reference |

| 2,4,5-trisubstituted oxazole derivatives | Antiproliferative activity in cancer cell lines | rsc.org |

| 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives | Phosphodiesterase type 4 (PDE4) inhibitors | ebi.ac.uk |

| Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold | Tyrosinase inhibitors for skin-lightening | nih.gov |

| Substituted oxazol-2-one-3-carboxamides | Acid ceramidase (AC) inhibitors | nih.gov |

Integration into Hybrid Molecular Architectures for Enhanced Functionality

Hybrid molecular architectures involve the combination of two or more distinct chemical moieties to create a new molecule with enhanced or novel functionalities. researchgate.net This strategy is widely used in drug discovery to develop compounds that can interact with multiple targets or possess improved pharmacokinetic properties. The oxazole ring is an attractive component for such hybrids due to its rigid structure and its ability to participate in various non-covalent interactions. mdpi.com

The synthesis of hybrid molecules containing an oxazole core can be achieved through various synthetic strategies, often involving the coupling of a pre-functionalized oxazole with another heterocyclic system or a pharmacophore. For example, thiazole-based heterocyclic hybrids incorporating oxazole moieties have been developed, demonstrating the versatility of these building blocks. tandfonline.com

Potential hybrid architectures incorporating this compound could include:

Oxazole-Thiazole Hybrids: Combining the oxazole core with a thiazole (B1198619) ring, another important heterocycle in medicinal chemistry, could lead to compounds with novel biological activities. acs.org

Oxazole-Carbazole Hybrids: The linkage of the oxazole moiety to a carbazole (B46965) system, known for its electronic and photophysical properties, could result in materials for optoelectronic applications.

Oxazole-Natural Product Hybrids: The incorporation of the this compound unit into the structure of a known natural product could modify its biological activity profile.

The development of such hybrids relies on robust synthetic methodologies that allow for the efficient connection of the different molecular fragments.

Table 2: Synthetic Strategies for Oxazole Derivatives

| Synthetic Method | Description | Reference |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. | nih.gov |

| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones. | tandfonline.com |

| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes. | tandfonline.com |

| Metal-Catalyzed Reactions | Use of transition metals like palladium or copper to catalyze the formation of the oxazole ring. | irjmets.com |

Exploration in Functional Materials with Unique Electronic and Optical Properties

The unique electronic and photophysical properties of oxazole derivatives have led to their exploration in the development of functional materials for various applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical (NLO) materials. irjmets.com The 2,5-diaryloxazole unit is a particularly attractive building block for fluorescent dyes due to its strong absorption and luminescence, large Stokes shifts, and high quantum yields. researchgate.net

The electronic and optical properties of this compound are expected to be influenced by the nature of the substituents on the phenyl ring. The electron-withdrawing character of the chlorine and bromine atoms can affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its absorption and emission characteristics.

Studies on related halogenated phenyl-oxazole derivatives have shown that the introduction of halogens can lead to:

Bathochromic shifts: A red-shift in the absorption and emission spectra. nih.gov

Enhanced intersystem crossing: Facilitating the transition from the singlet excited state to the triplet excited state, which can be useful for applications in photodynamic therapy and phosphorescent OLEDs.

Modified solid-state packing: The presence of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which can influence the material's bulk properties.

The photophysical properties of a series of oxazole derivatives have been studied, revealing that their fluorescence is sensitive to the polarity of the solvent, indicating an intramolecular charge transfer (ICT) character in the excited state. nih.gov This property is highly desirable for the development of fluorescent probes that can sense changes in their local environment.

Table 3: Photophysical Properties of Selected Oxazole Derivatives

| Compound | Key Photophysical Property | Potential Application | Reference |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | High fluorescence quantum yield and lifetime, sensitive to solvent polarity | Fluorescent probe | nih.gov |

| 2,5-Diphenyl researchgate.nettandfonline.comontosight.aioxadiazole (PPD) moiety in a macrocycle | OFF-ON fluorescent sensor for Zn(II) | Metal ion sensor | acs.org |

| New oxazolone (B7731731) derivative (PB3) | Large Stokes' shift, high fluorescence quantum yield | Bioimaging probe | rsc.org |

Future Research Directions and Unaddressed Scientific Challenges for 5 4 Bromo 2 Chlorophenyl Oxazole

Elucidation of Unexplored Reactivity Profiles

Further investigation into the reactivity of 5-(4-Bromo-2-chlorophenyl)oxazole is crucial for expanding its synthetic utility. While the synthesis of substituted oxazoles is a well-documented field, the specific reactivity of this di-halogenated phenyl oxazole (B20620) derivative presents unique opportunities. nih.govnih.gov Future research should focus on systematically exploring its participation in various organic reactions.

Key areas for investigation include:

Cross-coupling Reactions: A thorough examination of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings at both the bromo and chloro positions would provide a comprehensive understanding of its regioselectivity. This could lead to the development of novel, highly functionalized derivatives with tailored electronic and steric properties.

Directed Ortho-Metalation: Investigating the possibility of directed ortho-metalation, guided by the oxazole ring, could open pathways to introduce new substituents at the C3 position of the phenyl ring.

Photochemical Reactions: The influence of the halogen atoms on the photochemical stability and reactivity of the oxazole ring warrants exploration. nih.gov Photochemical reactions could offer novel strategies for functionalization or ring-transformation. nih.gov

A systematic study of these reactions will not only expand the chemical space accessible from this compound but also provide valuable data for synthetic chemists looking to incorporate this scaffold into more complex molecules.

Deeper Mechanistic Characterization of Biological Interactions

While some oxazole derivatives have been investigated for their biological activities, a detailed mechanistic understanding of how this compound interacts with biological systems is largely absent. nih.gov Future research should aim to move beyond preliminary screening and delve into the specific molecular mechanisms of action.

Prospective research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound.

Enzyme Inhibition Kinetics: If the compound is found to inhibit an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). researchgate.net

Structural Biology: Co-crystallization of the compound with its biological target or the use of advanced spectroscopic techniques like NMR to elucidate the precise binding mode and key intermolecular interactions.

A thorough understanding of the biological mechanism is a prerequisite for any potential therapeutic application and will guide further optimization efforts.

Rational Design Strategies for Enhanced Specificity and Selectivity

Building upon a deeper mechanistic understanding, rational design strategies can be employed to create new analogs of this compound with improved properties. The goal is to enhance its specificity and selectivity towards a desired biological target while minimizing off-target effects.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying the phenyl and oxazole rings to probe the effect of different substituents on biological activity.

Bioisosteric Replacement: Replacing the bromo and chloro atoms with other functional groups to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding affinity of designed analogs and guide the selection of candidates for synthesis.

These rational design approaches will accelerate the development of more potent and selective compounds, increasing their potential for therapeutic applications.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (Methodological Focus)

Methodological advancements should focus on:

Development of HTS Assays: Designing robust and miniaturized biochemical or cell-based assays suitable for screening large libraries of compounds derived from the this compound scaffold. researchgate.netazolifesciences.com

AI-Driven Virtual Screening: Employing machine learning algorithms to build predictive models based on existing SAR data to virtually screen for novel, potent analogs. nih.gov

Predictive Toxicology: Utilizing AI models to predict potential toxicity and adverse effects of new derivatives early in the discovery process, reducing late-stage failures.

Investigation of Supramolecular Assembly and Self-Organization Phenomena

The presence of halogen atoms in this compound suggests the potential for interesting supramolecular chemistry. Halogen bonding is a recognized tool in crystal engineering and can direct the self-assembly of molecules into well-ordered structures. rsc.orgresearchgate.net

Future research in this area could explore:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to understand the role of halogen bonds and other non-covalent interactions in their solid-state packing. researchgate.net

Formation of Liquid Crystals: Investigating whether modifications to the molecular structure could induce liquid crystalline phases, which have applications in materials science.

Self-Assembled Monolayers: Exploring the formation of self-assembled monolayers on various surfaces, which could be relevant for the development of new sensors or electronic devices. mdpi.com

Uncovering the principles that govern the self-organization of this compound could lead to novel applications in materials science and nanotechnology. mdpi.comnih.gov

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.99 ppm for aromatic protons in analogous compounds; ).

- X-ray Crystallography : Resolves bond lengths (e.g., C–Br ~1.89 Å) and molecular packing. Symmetry analysis (e.g., space group P2₁/c) reveals intermolecular interactions ().

- HPLC : Validates purity (>95%) using reverse-phase columns ().

How does the crystal structure of this compound inform its reactivity in halogen-bonding interactions?

Advanced Research Question

X-ray studies show that the bromine and chlorine substituents participate in halogen bonding (XB) with electron-rich moieties (e.g., N/O atoms in adjacent molecules). For example:

- XB distances : Br···N interactions (~3.2 Å) stabilize crystal packing ().

- Angle analysis : C–Br···N angles (~160°) align with optimal XB geometry, enhancing material stability ().

These interactions are leveraged in supramolecular chemistry for designing co-crystals with perfluorinated iodobenzenes ().

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., IC₅₀ variability) arise from:

- Synthetic impurities : Validate purity via HPLC () and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- SAR analysis : Compare substituent effects; e.g., replacing bromine with methyl groups reduces aromatase inhibition ().

Methodological fix : Use dose-response curves and triplicate assays to minimize variability.

How can computational docking studies predict the binding affinity of this compound to biological targets?

Advanced Research Question

- AutoDock/Vina : Dock the compound into target proteins (e.g., cyclooxygenase-2) using PDB structures.

- Key parameters : Grid box centered on active sites, Lamarckian GA algorithms, and 100 runs for consensus poses ().

- Electrostatic potential maps : Predict favorable interactions (e.g., Br substituent with hydrophobic pockets).

Validated by correlating in silico Ki values with experimental IC₅₀ ().

What role do substituent electronic effects play in the material science applications of this compound?

Advanced Research Question

- Electron-withdrawing groups (Br, Cl) : Enhance charge-transfer properties in OLEDs.

- DFT calculations : HOMO-LUMO gaps (~3.5 eV) indicate suitability as electron-transport layers ().

- Thermal stability : DSC shows decomposition >250°C, making it viable for high-temperature applications ().

How does the regioselective bromination of oxazole derivatives impact the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.